molecular formula C12H22N2O2 B13351581 1-(L-Prolyl)-2-(methoxymethyl)piperidine

1-(L-Prolyl)-2-(methoxymethyl)piperidine

Cat. No.: B13351581
M. Wt: 226.32 g/mol
InChI Key: XQIWULWQGUXDEA-DTIOYNMSSA-N
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Description

1-(L-Prolyl)-2-(methoxymethyl)piperidine is a compound of significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a piperidine ring substituted with an L-prolyl group and a methoxymethyl group. The unique structure of this compound lends itself to various applications in scientific research and industrial processes.

Preparation Methods

The synthesis of 1-(L-Prolyl)-2-(methoxymethyl)piperidine involves several steps, typically starting with the preparation of the piperidine ring followed by the introduction of the L-prolyl and methoxymethyl groups. One common synthetic route involves the use of L-proline and methoxymethyl chloride as starting materials. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions. Industrial production methods may involve more efficient and scalable processes, including the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(L-Prolyl)-2-(methoxymethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The methoxymethyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acidic or basic conditions, leading to the cleavage of the methoxymethyl group and formation of corresponding alcohols or acids.

Scientific Research Applications

1-(L-Prolyl)-2-(methoxymethyl)piperidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(L-Prolyl)-2-(methoxymethyl)piperidine involves its interaction with specific molecular targets, including enzymes and receptors. The L-prolyl group plays a crucial role in binding to these targets, while the methoxymethyl group can modulate the compound’s overall activity and stability. The pathways involved in its mechanism of action may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

1-(L-Prolyl)-2-(methoxymethyl)piperidine can be compared with other similar compounds, such as:

    L-Prolyl-L-leucyl-glycinamide: This compound shares the L-prolyl group but differs in its overall structure and biological activity.

    Cyclo(L-leucyl-L-prolyl): A cyclic dipeptide with similar structural features but distinct chemical and biological properties.

    Trifluoromethylated proline analogues: These compounds incorporate trifluoromethyl groups, enhancing their hydrophobicity and passive diffusion transport properties.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

[2-(methoxymethyl)piperidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone

InChI

InChI=1S/C12H22N2O2/c1-16-9-10-5-2-3-8-14(10)12(15)11-6-4-7-13-11/h10-11,13H,2-9H2,1H3/t10?,11-/m0/s1

InChI Key

XQIWULWQGUXDEA-DTIOYNMSSA-N

Isomeric SMILES

COCC1CCCCN1C(=O)[C@@H]2CCCN2

Canonical SMILES

COCC1CCCCN1C(=O)C2CCCN2

Origin of Product

United States

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